Cas no 67228-83-5 ((Z)-N-(3-aminopropyl)-N'-[3-(9-octadecenylamino)propyl]propane-1,3-diamine)
67228-83-5 structure
Product Name:(Z)-N-(3-aminopropyl)-N'-[3-(9-octadecenylamino)propyl]propane-1,3-diamine
Numero CAS:67228-83-5
MF:C27H58N4
MW:438.776227474213
CID:965581
PubChem ID:20836174
Update Time:2025-04-19
(Z)-N-(3-aminopropyl)-N'-[3-(9-octadecenylamino)propyl]propane-1,3-diamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- (Z)-N-(3-aminopropyl)-N'-[3-(9-octadecenylamino)propyl]propane-1,3-diamine
- (Z)-N-(3-Aminopropyl)-N'-(3-(9-octadecenylamino)propyl)propane-1,3-diamine
- N-(3-aminopropyl)-N'-{3-[(9E)-octadec-9-en-1-ylamino]propyl}propane-1,3-diamine
- N1-Oleyl tripropylenetetraamines
- N-Oleyl-Tripropylene Tetraamine
- TPTA O
- 67228-83-5
- N'-[3-[3-[[(Z)-octadec-9-enyl]amino]propylamino]propyl]propane-1,3-diamine
- EINECS 266-613-2
- DTXSID001036391
- (Z)-N1-(3-Aminopropyl)-N3-(3-(octadec-9-en-1-ylamino)propyl)propane-1,3-diamine
- NS00054268
- W-111281
- (Z)-N-(3-Aminopropyl)-N'-[3-(9-octadecenylamino)propyl]-1,3-propanediamine
- XWNMFDCGCAFWHB-KTKRTIGZSA-N
- (Z)-N-(3-Aminopropyl)-Na(2)-[3-(9-octadecenylamino)propyl]-1,3-propanediamine
-
- Inchi: 1S/C27H58N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-29-24-19-26-31-27-20-25-30-23-18-21-28/h9-10,29-31H,2-8,11-28H2,1H3/b10-9-
- Chiave InChI: XWNMFDCGCAFWHB-KTKRTIGZSA-N
- Sorrisi: N(CCCNCCCNCCCN)CCCCCCCC/C=C\CCCCCCCC
Proprietà calcolate
- Massa esatta: 438.46654
- Massa monoisotopica: 438.466148
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 31
- Conta legami ruotabili: 27
- Complessità: 333
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 62.1
- XLogP3: 7
Proprietà sperimentali
- Densità: 0.881
- Punto di ebollizione: 549.2°C at 760 mmHg
- Punto di infiammabilità: 341.4°C
- Indice di rifrazione: 1.48
- PSA: 62.11
(Z)-N-(3-aminopropyl)-N'-[3-(9-octadecenylamino)propyl]propane-1,3-diamine Letteratura correlata
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
67228-83-5 ((Z)-N-(3-aminopropyl)-N'-[3-(9-octadecenylamino)propyl]propane-1,3-diamine) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti